2-Bromo-5-((trifluoromethyl)thio)-1,3,4-thiadiazole

Descripción

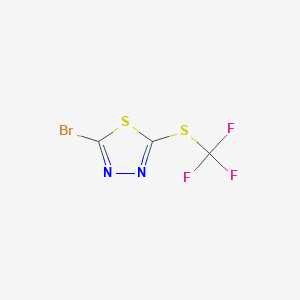

2-Bromo-5-((trifluoromethyl)thio)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with bromine at position 2 and a trifluoromethylthio (-SCF₃) group at position 4. Its molecular weight is approximately 275.56 g/mol (based on analogous brominated thiadiazoles) .

Propiedades

IUPAC Name |

2-bromo-5-(trifluoromethylsulfanyl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3BrF3N2S2/c4-1-8-9-2(10-1)11-3(5,6)7 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUDUNZWRUTHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)Br)SC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BrF3N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-((trifluoromethyl)thio)-1,3,4-thiadiazole typically involves the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with trifluoromethanesulfenyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the yield and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-5-((trifluoromethyl)thio)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states of sulfur.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and alkoxide salts. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used. The reactions are usually performed in solvents like acetonitrile or dichloromethane.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. The reactions are typically carried out in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Substitution Reactions: Products include various substituted thiadiazoles with different functional groups replacing the bromine atom.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include reduced thiadiazole derivatives with different oxidation states of sulfur.

Aplicaciones Científicas De Investigación

2-Bromo-5-((trifluoromethyl)thio)-1,3,4-thiadiazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.

Biology: The compound has potential applications in the development of new pharmaceuticals due to its ability to interact with biological targets. It can be used in the design of enzyme inhibitors or receptor modulators.

Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent. Its unique chemical structure allows it to interact with various biological pathways.

Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-((trifluoromethyl)thio)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethylthio groups can form specific interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The compound can also interact with cellular membranes, affecting their integrity and function.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The physicochemical properties of 1,3,4-thiadiazoles are highly dependent on substituents. Key comparisons include:

Table 1: Substituent Impact on Properties

- Trifluoromethylthio (-SCF₃) vs. Trifluoromethyl (-CF₃): The -SCF₃ group increases lipophilicity and metabolic stability compared to -CF₃, making the former more suitable for pesticidal applications .

- Aryl vs. Heteroaryl Substitutions: Aryl groups (e.g., chlorophenyl) enhance π-π stacking interactions in molecular docking, while heteroaryl groups (e.g., pyrazolyl) improve solubility .

Table 2: Antifungal and Antibacterial Activities

- Trifluoromethylthio Derivatives: The -SCF₃ group in this compound likely enhances antifungal potency by mimicking natural enzyme substrates, as seen in SDH protein docking studies .

- Brominated Analogs: Bromine at position 2 increases halogen bonding with biological targets, improving binding affinity compared to non-halogenated analogs .

Actividad Biológica

2-Bromo-5-((trifluoromethyl)thio)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes bromine, sulfur, and trifluoromethyl groups, which are known to influence its reactivity and interaction with biological targets.

- Molecular Formula : C3BrF3N2S

- Molecular Weight : 233.01 g/mol

- CAS Number : 37461-61-3

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of bromine and trifluoromethyl groups allows for specific interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzymatic activity. Additionally, the compound may affect cellular membranes' integrity and function.

Anticancer Properties

Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, exhibit significant anticancer properties. In vitro studies have reported varying degrees of cytotoxicity against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 9.0 |

| 2-Bromo-5-(trifluoromethyl)pyridine | A549 (lung cancer) | 12.5 |

| 2-Amino-1,3,4-thiadiazole derivatives | SK-OV-3 (ovarian cancer) | 19.5 |

These results suggest that the compound may serve as a lead structure for developing new anticancer agents by modifying its substituents to enhance potency and selectivity.

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has also been explored. The compound has shown promising activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 µg/mL |

| Escherichia coli | 125 µg/mL |

| Salmonella typhi | 500 µg/disk |

These findings indicate that modifications to the thiadiazole ring can lead to enhanced antimicrobial properties.

Other Biological Activities

In addition to its anticancer and antimicrobial properties, research has highlighted several other biological activities associated with thiadiazoles:

- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers.

- Antidiabetic Activity : Certain compounds within this class exhibit glucose-lowering effects.

- Neuroprotective Effects : Studies have suggested that some thiadiazole derivatives provide protection against neurotoxic agents.

Case Studies

A notable study investigated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. The results indicated that compounds with specific substitutions at the thiadiazole ring demonstrated selective toxicity towards cancer cells while sparing normal cells .

Another case study focused on the synthesis of novel thiadiazole derivatives and their evaluation as potential anti-inflammatory agents. The synthesized compounds were tested in vitro for their ability to inhibit pro-inflammatory cytokines .

Q & A

Q. What are the primary synthetic routes for 2-bromo-5-((trifluoromethyl)thio)-1,3,4-thiadiazole, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a thiadiazole precursor followed by introduction of the trifluoromethylthio group. A common method uses trifluoroacetic acid (TFA) and methyldithiocarbazinate under reflux, with phase separation to remove byproducts like 2,5-bis(methylthio)-1,3,4-thiadiazole . Key variables include:

- Molar ratios : Optimal TFA-to-precursor ratios (1:5 to 4:1) maximize product formation.

- Temperature : Reactions at 80–100°C improve kinetics but may degrade thermally sensitive intermediates.

- Purification : Acidification and solvent extraction (e.g., dichloromethane/water) enhance purity (>95% by LC-MS) .

Q. How is the compound characterized structurally, and what analytical methods are critical for validation?

- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at position 2, trifluoromethylthio at position 5). For example, ¹H NMR of analogous thiadiazoles shows singlet peaks for aromatic protons at δ 7.2–8.1 ppm .

- Mass spectrometry : HRMS validates molecular weight (e.g., expected [M+H]+: ~312.96 g/mol) .

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic systems with space group P21/c in related oxadiazole derivatives) .

Q. What are the solubility and stability profiles under common laboratory conditions?

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water.

- Stability : Stable at room temperature in inert atmospheres. Degrades under prolonged UV exposure or strong bases due to S–C bond cleavage .

Advanced Research Questions

Q. How does the trifluoromethylthio group influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing trifluoromethylthio group enhances electrophilicity at the bromine-bearing carbon, facilitating SNAr (nucleophilic aromatic substitution). For example:

- Amine substitution : Reacts with primary amines (e.g., benzylamine) in DMF at 60°C to yield 2-amino derivatives with >80% efficiency .

- Thiol exchange : Thiols displace bromide under basic conditions (e.g., K₂CO₃ in ethanol), forming thioether-linked analogs .

Mechanistic Insight : DFT studies suggest the CF₃S group lowers the LUMO energy at C2, accelerating nucleophilic attack .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

Discrepancies in antimicrobial or enzyme inhibition results often arise from:

- Substituent positioning : Bromine at C2 vs. C5 alters steric hindrance (e.g., 2-bromo-4-nitrophenyl derivatives show 3× higher antifungal activity than 5-bromo isomers) .

- Assay conditions : Varying pH or cell lines impact bioavailability (e.g., IC₃₀ values differ by 50% in Sclerotinia sclerotiorum vs. Rhizoctonia solani assays) .

Resolution : Use standardized protocols (e.g., CLSI guidelines) and compare EC₅₀ values under identical conditions .

Q. How can computational methods optimize the design of derivatives for target binding?

- Molecular docking : Predict binding to targets like succinate dehydrogenase (SDH). For example, 2-((4-bromobenzyl)thio)-5-(trifluoromethyl) analogs form hydrogen bonds with SDH’s Arg-43 and Tyr-58, mimicking penthiopyrad .

- QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with herbicidal activity (R² > 0.85 in triazolothiadiazoles) .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

Q. What are best practices for analyzing dual fluorescence in thiadiazole derivatives?

- Spectroscopic titration : Monitor emission shifts (e.g., 430 nm → 510 nm) in DPPC liposomes to assess membrane interaction .

- Time-resolved fluorescence : Resolve excited-state dynamics (e.g., τ₁ = 2.1 ns, τ₂ = 5.8 ns in 2-amino-5-phenyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.